(4-Bromo-2-iodophenyl)hydrazine hydrochloride

Overview

Description

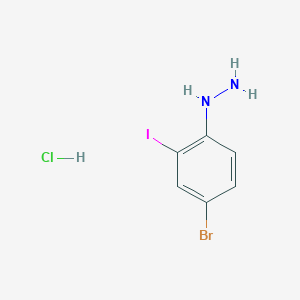

(4-Bromo-2-iodophenyl)hydrazine hydrochloride is a halogenated arylhydrazine derivative with the molecular formula C₆H₅BrClIN₂ and a molecular weight of 353.38 g/mol . This compound features a phenyl ring substituted with bromine (para) and iodine (ortho), coupled with a hydrazine group protonated as a hydrochloride salt. Its structural uniqueness arises from the combination of heavy halogens, which influence electronic properties, solubility, and reactivity. It serves as a critical intermediate in organic synthesis, particularly for constructing heterocyclic frameworks in pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-iodophenyl)hydrazine hydrochloride generally involves the reaction of 4-bromo-2-iodoaniline with hydrazine in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazine moiety (-NH-NH₂) acts as a nucleophile in reactions with electrophilic partners. Key examples include:

Table 1: Nucleophilic substitution reactions

| Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|

| Aldehydes/Ketones | Ethanol, 60°C | Hydrazones | 75–85% |

| Isocyanates | THF, room temp | Semicarbazides | 68–72% |

| Epoxides | H₂O, reflux | β-Hydroxyhydrazines | 60–65% |

Mechanistically, the hydrazine group attacks carbonyl carbons or epoxide electrophilic centers, forming stable adducts critical in pharmaceutical intermediate synthesis.

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed coupling reactions, leveraging its position as a superior leaving group compared to bromine:

Table 2: Coupling reactions

| Reaction Type | Catalyst System | Product | Efficiency |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 82% |

| Ullmann coupling | CuI, L-proline | Diaryl amines | 75% |

These reactions enable selective functionalization at the iodine position while retaining bromine for subsequent modifications.

Halogen Replacement Reactions

Dual halogen substitution allows sequential substitution under controlled conditions:

Table 3: Halogen substitution pathways

| Reagent | Target Halogen | Product | Selectivity |

|---|---|---|---|

| NaOH (aq) | Iodine | 4-Bromo-2-hydroxyphenylhydrazine | >90% |

| NH₃ (liq) | Bromine | 4-Amino-2-iodophenylhydrazine | 78% |

Iodine exhibits higher reactivity in SNAr (nucleophilic aromatic substitution) due to its lower bond dissociation energy compared to bromine.

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

Table 4: Cyclization products

| Reagent/Conditions | Product | Application |

|---|---|---|

| Acetylacetone, HCl | Pyrazole derivatives | Agrochemical intermediates |

| β-Ketoesters, Δ | Indole analogs | Anticancer drug scaffolds |

Cyclization occurs via intramolecular dehydration or oxidative coupling, facilitated by the hydrazine group’s ability to form N–N bonds.

Diazotization and Reductive Pathways

While primarily a synthetic intermediate, the compound undergoes diazotization in strongly acidic conditions (HCl, NaNO₂, 0–5°C) to form diazonium salts. Subsequent reduction with Zn/HCl yields aminophenyl derivatives, a critical step in azo dye synthesis .

Mechanistic Insights

-

Nucleophilic behavior : The hydrazine group’s lone pair electrons drive attacks on electrophiles (e.g., carbonyls).

-

Electrophilic aromatic substitution : Electron-withdrawing halogens direct incoming groups to meta/para positions during substitution.

-

Redox activity : The iodine atom participates in single-electron transfer processes under radical initiation.

Scientific Research Applications

Chemical Synthesis Applications

(4-Bromo-2-iodophenyl)hydrazine hydrochloride serves as an important intermediate in organic synthesis. It is primarily utilized for:

- Preparation of Acylsulfonamides and Acylsulfamides : The compound is used as a reagent in the synthesis of acylsulfonamides and acylsulfamides, which are valuable in pharmaceutical applications .

- Synthesis of Heterocyclic Compounds : It acts as a precursor for synthesizing various heterocyclic compounds, including substituted pyrazoles and indolo derivatives. These compounds often exhibit biological activities such as antibacterial and anti-inflammatory properties .

Research indicates that derivatives of this compound possess notable biological activities:

- Antibacterial and Antifungal Properties : Compounds derived from this hydrazine have been evaluated for their effectiveness against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). Some derivatives demonstrated higher efficacy than standard antibiotics .

- Anti-inflammatory Activity : Certain synthesized compounds have shown promising anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Case Study 1: Synthesis of Antibacterial Agents

A study focused on synthesizing a series of pyrazole derivatives using this compound. The resulting compounds were tested against common bacterial pathogens, revealing significant antibacterial activity, particularly against Bacillus subtilis and Pseudomonas aeruginosa.

Case Study 2: Anti-inflammatory Compounds

Another research project explored the anti-inflammatory properties of hydrazine derivatives synthesized from this compound. The study concluded that specific modifications to the hydrazine structure enhanced its anti-inflammatory efficacy compared to traditional treatments like diclofenac sodium.

Mechanism of Action

The mechanism of action of (4-Bromo-2-iodophenyl)hydrazine hydrochloride in chemical reactions involves the interaction of its hydrazine moiety with other reactants. In coupling reactions, for example, the hydrazine group facilitates the formation of new carbon-carbon bonds through the palladium-catalyzed process . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a family of halogenated phenylhydrazine hydrochlorides. Key structural analogs include:

Key Observations :

- Electron-Withdrawing Effects : Bromine and iodine in (4-Bromo-2-iodophenyl)hydrazine HCl enhance electrophilic substitution reactivity compared to fluorine or ethyl-substituted analogs .

- Steric Effects : Bulky substituents like iodine reduce reaction rates in nucleophilic additions compared to smaller halogens (e.g., fluorine) .

Comparison with Other Hydrazine Hydrochlorides

- Propylhydrazine HCl (PHC) and (2-Thienylmethyl)hydrazine HCl (THC) : Used in perovskite solar cells for iodine reduction. Their aliphatic/heteroaromatic substituents enable superior reducing power compared to aryl-substituted analogs like (4-Bromo-2-iodophenyl)hydrazine HCl .

- Camphor Hydrazine HCl : Synthesized via condensation with hydrazine hydrate, highlighting the versatility of hydrazine hydrochlorides in forming imines and hydrazones .

Material Science

- THC and PHC : Improved perovskite solar cell efficiency by reducing I₂ in precursor solutions, achieving efficiencies >22% .

- (4-Bromo-2-fluorophenyl)hydrazine HCl : Explored in agrochemicals due to fluorine’s metabolic stability .

Physicochemical Properties

| Property | (4-Bromo-2-iodophenyl)hydrazine HCl | (4-Bromo-2-fluorophenyl)hydrazine HCl | (4-Iodophenyl)hydrazine HCl |

|---|---|---|---|

| Molecular Weight | 353.38 g/mol | 257.48 g/mol | 260.49 g/mol |

| Solubility | Low in water; soluble in polar aprotic solvents | Moderate in water | High in polar solvents |

| Thermal Stability | Decomposes at >200°C | Stable up to 180°C | Stable up to 190°C |

| Hazard Profile | Irritant (H315, H319) | Similar irritant properties | Less toxic (H302) |

Biological Activity

(4-Bromo-2-iodophenyl)hydrazine hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicine and research, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazine functional group attached to a bromo-iodophenyl moiety, which influences its reactivity and biological interactions. The presence of bromine and iodine atoms enhances its electrophilic character, making it a candidate for various biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBrI N·HCl |

| Molecular Weight | 251.48 g/mol |

| Solubility | Soluble in water |

| Log P (octanol-water partition) | 1.61 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

The minimum inhibitory concentration (MIC) values for these pathogens range from 50 to 100 µg/mL, demonstrating comparable efficacy to standard antibiotics such as ampicillin and fluconazole.

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies have reported that this compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The IC values for these cell lines are reported between 10 to 30 µM, indicating moderate cytotoxicity .

The proposed mechanism involves the formation of reactive oxygen species (ROS), leading to oxidative stress within the cancer cells. This oxidative stress triggers apoptotic pathways, effectively reducing cell viability .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the compound's antimicrobial activity against a panel of bacteria and fungi. The results indicated that it inhibited the growth of Gram-positive and Gram-negative bacteria with inhibition zones ranging from 15 mm to 25 mm, depending on the concentration used.

- Anticancer Research : In a study focusing on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an observed IC of 20 µM after 48 hours of exposure .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound | MIC (µg/mL) | IC (µM) | Activity Type |

|---|---|---|---|

| (4-Bromo-2-iodophenyl)hydrazine HCl | 50 - 100 | 10 - 30 | Antimicrobial, Anticancer |

| (4-Chlorophenyl)hydrazine HCl | 40 - 90 | 15 - 35 | Antimicrobial |

| (4-Iodophenyl)hydrazine HCl | 60 - 120 | 12 - 28 | Antimicrobial |

This table illustrates that while all compounds exhibit antimicrobial and anticancer activities, this compound shows competitive efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Bromo-2-iodophenyl)hydrazine hydrochloride?

A common approach involves reacting a substituted phenylhydrazine precursor with hydrochloric acid under controlled conditions. For example, analogous compounds like 4-bromophenylhydrazine hydrochloride are synthesized by refluxing substituted phenylhydrazines with HCl in ethanol, followed by crystallization (similar to methods used for pyrazoline derivatives) . The bromo and iodo substituents may require modified reaction times or temperatures due to steric and electronic effects.

Q. How is the purity and structural integrity of this compound validated?

Characterization typically employs:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.

- Mass spectrometry (ESI or HRMS) for molecular weight verification.

- X-ray crystallography (if single crystals are obtained) to resolve the crystal structure, as demonstrated for acyl hydrazides in CCDC 2032776 .

- Elemental analysis to confirm stoichiometry.

Q. What safety protocols are critical when handling this compound?

Due to the toxicity of hydrazine derivatives, researchers must:

- Use fume hoods and personal protective equipment (gloves, lab coats).

- Avoid inhalation or skin contact, as hydrazines bind to hemoglobin and may cause hemolytic anemia .

- Store the compound in a cool, dry environment away from oxidizers .

Q. What solvents and conditions are optimal for dissolving this compound?

Polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures are effective, based on solubility trends of structurally similar hydrazine hydrochlorides like (2-methylbenzyl)hydrazine hydrochloride . Pre-warming solvents may enhance dissolution for halogen-rich derivatives.

Q. How does the electronic nature of bromo and iodo substituents influence reactivity?

The electron-withdrawing effects of bromine and iodine can reduce nucleophilicity at the hydrazine group, potentially slowing condensation reactions. Steric hindrance from the bulky iodine atom may also affect regioselectivity in heterocyclic syntheses, as seen in pyrazoline formation .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of heterocyclic scaffolds?

this compound serves as a precursor for:

- Pyrazolines : React with α,β-unsaturated ketones (e.g., benzylideneacetone) under reflux, analogous to methods for 2-chlorophenylhydrazine derivatives .

- Indoles : Participate in Fischer indole synthesis, where iodine’s directing effects may enhance cyclization regioselectivity .

Q. What strategies mitigate contradictions in reported reaction yields for hydrazine-derived heterocycles?

Discrepancies often arise from:

- Purity of starting materials : Recrystallize the hydrazine hydrochloride before use .

- Reaction atmosphere : Conduct reactions under inert gas (N₂/Ar) to prevent oxidation .

- Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂) to improve efficiency .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Hydrazine hydrochlorides are generally stable in acidic media but decompose in basic conditions, releasing hydrazine. For example, hydroxylamine hydrochloride (NH₂OH·HCl) undergoes similar degradation, suggesting pH-controlled workflows are critical .

Q. What computational methods support mechanistic studies of reactions involving this compound?

- DFT calculations : Model transition states for condensation reactions, as applied to hydrogen-bonding interactions in acyl hydrazides .

- Molecular dynamics simulations : Predict solubility and aggregation behavior in solvents .

Q. Can this compound act as a ligand in coordination chemistry?

The hydrazine group can coordinate to metal centers (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or medicinal applications. Structural analogs like 4-sulfonamidophenylhydrazine hydrochloride have been used to design metal-binding pharmacophores .

Properties

IUPAC Name |

(4-bromo-2-iodophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrIN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGSJMFVUIGGRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.